molecular formula C8H12N2O B1274524 2-[(Pyridin-3-ylmethyl)-amino]-ethanol CAS No. 70206-51-8

2-[(Pyridin-3-ylmethyl)-amino]-ethanol

Cat. No. B1274524
CAS RN: 70206-51-8
M. Wt: 152.19 g/mol
InChI Key: QOBASENDLSYOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-ylmethyl)-amino]-ethanol is a compound that features a pyridine ring, which is a basic structural unit in many organic molecules including vitamins, drugs, and pesticides. The compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of pharmaceuticals, particularly as a moiety in beta3-adrenergic receptor agonists .

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, a chemoenzymatic route to produce enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol has been developed using kinetic resolution with a specific lipase, followed by conversion to the desired aminoethanol . Additionally, a direct synthesis method for pyridine derivatives by coupling γ-amino-alcohols with secondary alcohols has been reported, which involves a ruthenium pincer complex as a catalyst . These methods highlight the versatility and the potential for scalable production of pyridine-containing compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system and the presence of intermolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Pyridine derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as oxidation to form carbonyl compounds , and can act as protecting groups for carboxylic acids, which can be selectively removed either chemically or thermally . Furthermore, they can participate in cyclization reactions to form heterocyclic compounds, as demonstrated by the synthesis of 2-arylimidazo[1,2-a]pyridines and the acid-catalyzed cyclization of vinylsilanes to form pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol and its derivatives are influenced by the pyridine ring and the functional groups attached to it. The presence of the aminoethanol moiety suggests potential for hydrogen bonding, which can affect solubility and boiling points. The stability of these compounds under various conditions, such as acidic or alkaline environments, is also an important consideration, especially for their use as protecting groups or in catalytic cycles .

Scientific Research Applications

Complex Formation and Structural Studies

  • Synthesis and Characterization of Metal Complexes : Research by Keypour et al. (2015) and Mardani et al. (2019) demonstrates that 2-[(Pyridin-3-ylmethyl)-amino]-ethanol can be used to synthesize various metal complexes, including Cu(II) and Cd(II). These studies highlight the compound's potential in forming coordination compounds with distinct structural properties, which can be leveraged for various applications in coordination chemistry and materials science (Keypour et al., 2015); (Mardani et al., 2019).

Chemosensors and Detection

  • Development of Chemosensors : Research by Xu et al. (2005) and Azadbakht et al. (2013) have shown the utility of pyridine-based derivatives of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol in creating chemosensors. These chemosensors can be highly sensitive and selective, particularly for detecting metal ions like Cu(II), with potential applications in environmental monitoring and analytical chemistry (Xu et al., 2005); (Azadbakht et al., 2013).

Catalysis and Synthesis

  • Role in Catalytic Processes : Patel et al. (2007, 2011) and Jehdaramarn et al. (2018) demonstrated that pyridine derivatives, including 2-[(Pyridin-3-ylmethyl)-amino]-ethanol, can be used in catalytic processes. These compounds can facilitate various chemical reactions, including antimicrobial activities and oxidation processes, suggesting their potential use in chemical synthesis and pharmaceutical applications (Patel et al., 2007); (Patel et al., 2011); (Jehdaramarn et al., 2018).

properties

IUPAC Name

2-(pyridin-3-ylmethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-5-4-10-7-8-2-1-3-9-6-8/h1-3,6,10-11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBASENDLSYOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389591
Record name 2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pyridin-3-ylmethyl)-amino]-ethanol

CAS RN

70206-51-8
Record name 2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Reactant of Route 4
Reactant of Route 4
2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Reactant of Route 5
Reactant of Route 5
2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Reactant of Route 6
Reactant of Route 6
2-[(Pyridin-3-ylmethyl)-amino]-ethanol

Citations

For This Compound
5
Citations
JH Han, JW Shin, KS Min - Bulletin of the Korean Chemical Society, 2009 - koreascience.kr
The one-dimensional coordination polymers, $[Cu^{II}(L)(NO_3) _2] _n $(1) and {$[Cu^{II}(L)(NO_3)]{\cdot} 2H_2O} _ {2n}(2), were synthesized from $ Cu (NO_3) _2 {\cdot} 3H_2O $ …
Number of citations: 8 koreascience.kr
J Bitai - 2017 - scholar.archive.org
The present thesis focuses on the synthesis of new chiral ionic ligands designed to fulfill the requirements for the application in asymmetric transfer hydrogenations. Based on a chiral …
Number of citations: 2 scholar.archive.org
M Vasiloiu, P Gaertner, R Zirbs… - European Journal of …, 2015 - Wiley Online Library
Hydrophilic coordinating chiral ionic liquids with an amino alcohol substructure were developed and efficiently applied to the asymmetric reduction of ketones. Their careful design and …
M Vasiloiu, S Leder, P Gaertner, K Mereiter… - Organic & Biomolecular …, 2013 - pubs.rsc.org
A practical synthesis of novel coordinating chiral ionic liquids with an amino alcohol structural motif was developed starting from commercially available amino alcohols. These basic …
Number of citations: 20 pubs.rsc.org
B Bardakçı
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.